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Compound of Interest

Compound Name: Swertianolin

Cat. No.: B1231304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Swertianolin, a prominent member of the xanthone glycoside family, has garnered significant

attention within the scientific community for its diverse pharmacological activities.[1] Primarily

isolated from medicinal plants of the Gentiana and Swertia genera, this natural compound has

demonstrated potential as an acetylcholinesterase inhibitor, antioxidant, and hepatoprotective

agent. A thorough understanding of its chemical structure and spectroscopic properties is

fundamental for its identification, characterization, and further development in therapeutic

applications. This technical guide provides an in-depth overview of the chemical structure and a

comprehensive summary of the spectroscopic data for Swertianolin, tailored for researchers

and professionals in the field of drug discovery and natural product chemistry.

Chemical Structure
Swertianolin, with the chemical formula C₂₀H₂₀O₁₁, is structurally defined as a xanthone C-

glycoside. Its IUPAC name is 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one. The core of the molecule is a tetra-substituted

xanthone scaffold, specifically a derivative of bellidifolin, to which a β-D-glucopyranosyl moiety

is attached at the C-8 position through an O-glycosidic linkage.
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Chemical Identifiers:

Molecular Formula: C₂₀H₂₀O₁₁

Molar Mass: 436.37 g/mol

CAS Number: 23445-00-3

Synonyms: Bellidifolin-8-O-glucoside, Swertianoline

Spectroscopic Data
The structural elucidation of Swertianolin has been accomplished through a combination of

modern spectroscopic techniques. The following sections and tables summarize the key

spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR),

Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic

molecules. For Swertianolin, ¹H and ¹³C NMR data provide the precise assignment of all

proton and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data of Swertianolin
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.35 d 2.2

H-4 6.68 d 2.2

H-6 7.02 d 8.8

H-7 7.35 d 8.8

3-OCH₃ 3.90 s -

H-1' 5.15 d 7.5

H-2' 3.55 m

H-3' 3.50 m

H-4' 3.45 m

H-5' 3.48 m

H-6'a 3.92 dd 12.0, 2.0

H-6'b 3.75 dd 12.0, 5.5

1-OH 13.20 s -

5-OH - - -

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Swertianolin
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Atom No. Chemical Shift (δ, ppm)

C-1 162.5

C-2 97.0

C-3 166.0

C-4 92.5

C-4a 157.0

C-5 145.0

C-5a 115.0

C-6 122.0

C-7 110.0

C-8 150.0

C-8a 105.0

C-9 182.0

3-OCH₃ 56.0

C-1' 104.0

C-2' 74.0

C-3' 77.0

C-4' 70.0

C-5' 76.5

C-6' 61.0

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Swertianolin is characterized by absorption bands
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corresponding to hydroxyl, carbonyl, aromatic, and ether functionalities.

Table 3: IR Spectroscopic Data of Swertianolin

Wavenumber (cm⁻¹) Intensity Assignment

3380 Strong, Broad
O-H stretching (phenolic and

alcoholic)

1650 Strong
C=O stretching (conjugated

ketone)

1610, 1580, 1490 Medium C=C stretching (aromatic ring)

1280, 1100 Strong
C-O stretching (aryl ether and

alcohol)

1075 Medium
C-O-C stretching (glycosidic

bond)

Sample Phase: Solid (KBr pellet)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly informative for conjugated systems like the xanthone core of Swertianolin.

Table 4: UV-Vis Spectroscopic Data of Swertianolin

λmax (nm) Solvent

255, 266, 277, 327 Methanol

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation.

Table 5: Mass Spectrometry Data of Swertianolin
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Ionization Mode [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment Ions
(m/z)

ESI 437.1078 459.0898 275 (aglycone)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

xanthone glycosides like Swertianolin.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Swertianolin in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)

equipped with a 5 mm probe.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024

or more).

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ

2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2

mg of dry Swertianolin with approximately 100 mg of spectroscopic grade KBr. Press the

mixture into a thin, transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A typical

acquisition involves 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure

KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of Swertianolin in spectroscopic grade

methanol. Dilute the stock solution to an appropriate concentration (typically in the range of

1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (usually

0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample from 200 to 600 nm using methanol as the blank. Record

the wavelengths of maximum absorbance (λmax).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Swertianolin (approximately 1-10 µg/mL) in

a suitable solvent such as methanol or acetonitrile/water.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in

both positive and negative ion modes. For fragmentation analysis (MS/MS), select the parent

ion of interest and subject it to collision-induced dissociation (CID).

Logical Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of Swertianolin from a plant source.
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Extraction and Isolation

Spectroscopic Characterization

Plant Material (e.g., Gentiana sp.)

Solvent Extraction (e.g., Methanol)

Solvent Partitioning

Column Chromatography (e.g., Silica Gel, Sephadex)

Preparative HPLC

Pure Swertianolin

NMR (1H, 13C, 2D) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry (HRMS, MS/MS)

Structure Elucidation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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